Cas no 2034262-74-1 (2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide)
![2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide structure](https://ja.kuujia.com/scimg/cas/2034262-74-1x500.png)
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
- AKOS026688969
- 2034262-74-1
- F6472-0449
- 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
- 2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzene-1-sulfonamide
-
- インチ: 1S/C16H17BrN2O3S/c1-22-14-10-19(11-14)13-8-6-12(7-9-13)18-23(20,21)16-5-3-2-4-15(16)17/h2-9,14,18H,10-11H2,1H3
- InChIKey: ROELQOBZVZJRQT-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=C(N3CC(OC)C3)C=C2)(=O)=O)=CC=CC=C1Br
計算された属性
- 精确分子量: 396.01433g/mol
- 同位素质量: 396.01433g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 482
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 67Ų
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6472-0449-2μmol |
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzene-1-sulfonamide |
2034262-74-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F6472-0449-2mg |
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzene-1-sulfonamide |
2034262-74-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F6472-0449-50mg |
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzene-1-sulfonamide |
2034262-74-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F6472-0449-100mg |
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzene-1-sulfonamide |
2034262-74-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F6472-0449-5μmol |
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzene-1-sulfonamide |
2034262-74-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6472-0449-1mg |
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzene-1-sulfonamide |
2034262-74-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F6472-0449-5mg |
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzene-1-sulfonamide |
2034262-74-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F6472-0449-25mg |
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzene-1-sulfonamide |
2034262-74-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F6472-0449-30mg |
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzene-1-sulfonamide |
2034262-74-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F6472-0449-10μmol |
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzene-1-sulfonamide |
2034262-74-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide 関連文献
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamideに関する追加情報
Introduction to 2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide (CAS No. 2034262-74-1)
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide (CAS No. 2034262-74-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The unique structural features of this compound, particularly the presence of a bromine atom and a methoxyazetidine moiety, contribute to its distinct pharmacological profile.
The chemical structure of 2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide consists of a benzene ring substituted with a bromine atom at the 2-position and a sulfonamide group attached to the 4-position of another benzene ring. The sulfonamide group is further substituted with a 3-methoxyazetidine moiety, which is a cyclic amine with a methoxy group attached to the nitrogen atom. This intricate structure provides the compound with unique binding properties and potential for modulating various biological targets.
Recent studies have highlighted the potential of 2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide in the treatment of inflammatory diseases. In vitro and in vivo experiments have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to downregulate the expression of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses.
In the context of cancer research, 2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide has shown promise as an antitumor agent. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of cell proliferation and the induction of cell cycle arrest at the G1 phase. Furthermore, it has been observed that this compound can enhance the efficacy of conventional chemotherapeutic agents, suggesting its potential as a combination therapy.
The pharmacokinetic properties of 2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide have also been investigated in animal models. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and low clearance rates. These characteristics make it an attractive candidate for further development as an oral therapeutic agent.
In terms of safety, preliminary toxicological assessments have indicated that 2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide is well-tolerated at therapeutic doses. However, further studies are needed to fully evaluate its long-term safety and potential side effects. Ongoing clinical trials are currently exploring the efficacy and safety of this compound in human subjects, with promising preliminary results.
The synthesis of 2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide involves several steps, including the preparation of the methoxyazetidine moiety and its subsequent coupling with the sulfonamide group. Various synthetic routes have been developed to optimize yield and purity, making it feasible for large-scale production. The availability of high-purity material is crucial for both preclinical studies and clinical trials.
In conclusion, 2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide (CAS No. 2034262-74-1) represents a promising candidate in the development of novel therapeutic agents for inflammatory diseases and cancer. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover its full potential, this compound holds significant promise for improving patient outcomes in various medical conditions.
2034262-74-1 (2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide) Related Products
- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)
- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)
- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)
- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 1806532-52-4(2,4-Diiodopyridine-5-sulfonyl chloride)
- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)
- 1332295-35-8(Nav1.7-IN-2)
- 1261512-50-8(Methyl 2-(2,4,5-trichlorophenyl)isonicotinate)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)




